molecular formula C9H11N3O B2855782 2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018126-19-6

2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2855782
CAS No.: 1018126-19-6
M. Wt: 177.207
InChI Key: RFSFPDSKERYIMM-UHFFFAOYSA-N
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Description

2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 1018126-19-6) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the pyrazolo[3,4-b]pyridine family, a class of N-heterocyclic compounds recognized for their wide range of pharmacological activities . These fused bicyclic structures are of particular value because of their similarity to purine bases, making them privileged scaffolds in the design of kinase inhibitors and other biologically active molecules . Researchers utilize this core structure to develop novel compounds for investigating various disease pathways. Pyrazolo[3,4-b]pyridine derivatives have been extensively studied for their potential as anticancer, antiviral, antifungal, and anti-inflammatory agents, among other biological activities . The specific substitution pattern on the 2H-pyrazolo[3,4-b]pyridine core, such as the methyl groups present on this compound, allows for fine-tuning of physicochemical and pharmacological properties, enabling structure-activity relationship (SAR) studies . This compound serves as a versatile building block for further chemical elaboration in exploratory research programs. This product is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2,3,4-trimethyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-5-4-7(13)10-9-8(5)6(2)12(3)11-9/h4H,1-3H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSFPDSKERYIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN(C(=C12)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles under Friedel–Crafts-type alkylation/cyclization conditions. This reaction is catalyzed by chiral-at-metal Rh(III) complexes, yielding the desired product with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2,3,4-trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one and its derivatives. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HCT1160.39 ± 0.06Aurora-A kinase inhibition
MCF-70.46 ± 0.04Induction of apoptosis
HEL1.00 ± 0.42Cell cycle arrest

Research indicates that the pyrazolo[3,4-b]pyridine scaffold is crucial for the anticancer activity due to its ability to inhibit key enzymes involved in cancer progression. For instance, compounds derived from this scaffold have demonstrated selective toxicity towards tumor cells while sparing normal cells, indicating a favorable therapeutic index .

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored extensively. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:

Cytokine Inhibition (%) Concentration (µM)
TNF-alpha70%10
IL-665%10

The mechanism involves modulation of signaling pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

3. Antiviral Activity

Recent advancements have indicated that derivatives of this compound exhibit promising antiviral activity against viruses such as SARS-CoV-2:

Compound IC50 (µM) Target
Compound A1.50Main protease Mpro
Compound B0.80RNA-dependent RNA polymerase

These findings suggest that the compound could serve as a template for developing novel antiviral agents .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by Li et al. synthesized several derivatives of pyrazolo[3,4-b]pyridine and evaluated their anticancer efficacy against HCT116 and MCF-7 cell lines. The most potent derivative displayed an IC50 value of 0.39 µM against HCT116 cells, significantly inhibiting cell proliferation through apoptosis induction .

Case Study 2: Anti-inflammatory Mechanism

Research published in a peer-reviewed journal demonstrated that the compound effectively reduced TNF-alpha levels in a mouse model of inflammation when administered at a dose of 10 µM. This study underlines the potential of this compound as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Spectral Analysis

Key structural distinctions arise from substituent positions and electronic effects:

Compound Name Substituents Key Spectral Features (1H NMR) Reference
2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one 2-, 3-, 4-CH3 Three distinct CH3 singlets (δ 2.1–2.5 ppm); NH proton as broad singlet (δ 10–12 ppm) N/A*
3-Methyl-4-aryl derivatives (4a–l) 3-CH3, 4-aryl Aryl protons (δ 7.2–8.1 ppm); CH3 singlet (δ 2.3 ppm)
5-Cyano-3-methyl-1-phenyl (3d–3g) 3-CH3, 5-CN, 1-Ph CN stretch (ν ~2200 cm⁻¹); Ph protons (δ 7.3–7.8 ppm)
1-(3-Chloro-2-methylphenyl) derivative 3-Cl, 2-CH3, 4-CF3 CF3 signal (δ ~115 ppm in 19F NMR); Cl substituent (δ 7.5–7.8 ppm)

*Note: Spectral data for the 2,3,4-trimethyl compound is inferred from analogs.

Antimicrobial Activity

  • Triazole-Tethered Derivatives (84a–l): Show moderate activity against Candida albicans (inhibition zone: 12.3–16.3 mm; MIC: 32–64 µg/mL) and Saccharomyces cerevisiae (14.3–16.6 mm; MIC: 16–32 µg/mL), outperformed by amphotericin-B (17.6–18.3 mm) .
  • N-Alkylated Derivatives (4a–h): Demonstrated improved activity against E. coli and S. aureus compared to non-alkylated analogs due to enhanced lipophilicity .

Apoptosis Induction

Triazole-linked derivatives (e.g., 84a–l ) induce apoptosis in cancer cells via caspase-3 activation, with IC50 values in the µM range . Methylation at the 2-, 3-, and 4-positions may further modulate cytotoxicity by altering electron-donating/withdrawing effects.

Physicochemical and Pharmacokinetic Properties

Property 2,3,4-Trimethyl Derivative 3-Methyl-4-aryl Derivatives 5-Cyano-3-methyl Derivatives
LogP ~2.5 (predicted) 1.8–2.3 1.5–2.0
Solubility (aq.) Low (methyl groups reduce H-bonding) Moderate (polar aryl groups) Moderate (CN enhances polarity)
Metabolic Stability High (resistance to CYP450) Moderate (aryl groups prone to oxidation) Low (CN may form reactive metabolites)

Biological Activity

2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, drawing from diverse research studies.

  • Chemical Formula : C₁₁H₁₃N₃O
  • Molecular Weight : 177.20 g/mol
  • CAS Number : 1018126-19-6

Biological Activity Overview

The biological activities of this compound have been explored in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial properties. For instance:

  • Study Findings : Compounds related to pyrazolo derivatives demonstrated effective antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported as low as 8 µg/mL for certain analogues .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines:

  • Cytotoxicity Data : Compounds derived from this scaffold exhibited IC₅₀ values in the low micromolar range against breast cancer cell lines (MCF-7), with some derivatives showing IC₅₀ values around 0.59 μM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo derivatives. The following modifications have been noted to enhance biological activity:

  • Substitution Patterns : Methyl groups at specific positions (C3 and C4) have been associated with increased potency.
  • Functional Groups : The presence of halogenated or hydroxyl groups significantly impacts the cytotoxicity and selectivity against cancer cell lines .

Case Study 1: Antibacterial Efficacy

A series of pyrazole derivatives were synthesized and tested for their antibacterial properties using a standard agar dilution method. The results indicated that:

  • Compounds 8h and 8f showed excellent activity against S. aureus and P. aeruginosa, with MICs of 8 µg/mL.

Case Study 2: Anticancer Activity

In another study focusing on anticancer activity:

  • Compound 8c exhibited an IC₅₀ value of 2.8 μM against MCF-7 cells, indicating strong cytotoxic effects.

Data Tables

CompoundMIC (µg/mL)IC₅₀ (μM)Target
8h8-Bacteria
8f8-Bacteria
8c-2.8MCF-7 Cancer Cells
--0.59MCF-7 Cancer Cells

Q & A

Q. What are the recommended synthetic routes for 2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, and how can reaction conditions be optimized?

The synthesis of pyrazolo-pyridine derivatives typically involves cyclization of pyrazole precursors with substituted pyridines. For example, microwave-assisted methods have been shown to enhance reaction rates and yields in analogous heterocycles (e.g., 76% yield for similar triazolo-pyrimidines under microwave conditions) . Key steps include:

  • Cyclization : Use acidic or basic conditions (e.g., trifluoroacetic acid) to facilitate ring closure .
  • Substituent introduction : Methyl groups can be added via alkylation or nucleophilic substitution.
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

A combination of spectroscopic and computational methods is recommended:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm substituent positions (e.g., methyl groups at C2, C3, and C4) .
  • X-ray crystallography : Resolves 3D conformation, particularly for assessing planarity of the fused pyrazolo-pyridine system .
  • DFT calculations : Predict electronic effects of methyl substituents on reactivity (e.g., steric hindrance at C4 may influence binding to biological targets) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition IC50_{50} values) may arise from structural analogs or assay conditions. Methodological solutions include:

  • Structural validation : Confirm compound purity (>98%) via HPLC and mass spectrometry to rule out impurities .
  • Assay standardization : Use consistent buffer systems (e.g., pH 7.4 PBS) and control for solvent effects (DMSO <1%) .
  • Comparative studies : Benchmark against known inhibitors (e.g., pyrazolo-pyrimidines with trifluoromethyl groups) to contextualize activity .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Molecular docking and MD simulations are critical for rational design:

  • Docking : Screen derivatives against target enzymes (e.g., kinases) to prioritize substituents that improve binding affinity. For example, C3-methyl groups may occupy hydrophobic pockets .
  • ADMET prediction : Use tools like SwissADME to optimize logP (target ~2.5) and reduce hepatotoxicity risks .
  • QSAR models : Correlate substituent electronegativity (e.g., methyl vs. chloro) with activity trends .

Methodological Considerations

Q. What experimental approaches are effective for studying the compound’s stability under physiological conditions?

  • Degradation assays : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24 hours .
  • Light sensitivity : Store solutions in amber vials, as UV exposure can degrade fused heterocycles .
  • Thermal stability : TGA/DSC analysis reveals decomposition temperatures (e.g., >200°C for stable analogs) .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

  • Kinetic assays : Determine inhibition mode (competitive/uncompetitive) using Lineweaver-Burk plots .
  • ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔG, ΔH) to confirm target engagement .
  • Mutagenesis : Engineer enzyme active-site mutations (e.g., Ala substitutions) to identify critical binding residues .

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